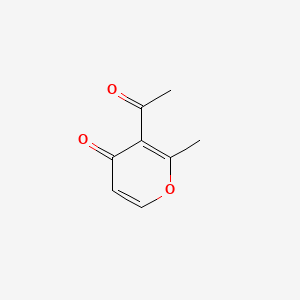

3-Acetyl-2-methylpyran-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

3-acetyl-2-methylpyran-4-one |

InChI |

InChI=1S/C8H8O3/c1-5(9)8-6(2)11-4-3-7(8)10/h3-4H,1-2H3 |

InChI Key |

RGBWULFDMNPMHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C=CO1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 2 Methylpyran 4 One and Its Analogs

Strategies Based on Acetoacetate (B1235776) Condensation and Cyclization

The condensation and subsequent cyclization of acetoacetate derivatives represent a fundamental approach to constructing pyranone rings. A notable method involves the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and ethyl acetoacetate. This reaction, often facilitated by a heterogeneous catalyst such as titanium dioxide nanoparticles, proceeds in a green solvent like ethanol (B145695) to yield 2-amino-4H-pyran derivatives in good yields. researchgate.net The catalyst in such systems can often be recycled and reused multiple times without a significant loss in its efficiency. researchgate.net

Another variation of this strategy is the base-catalyzed or promoted reaction of 1,2-allenyl ketones with acetates that have electron-withdrawing groups. This process leads to the formation of 2-pyrone derivatives through a sequence of Michael addition, C-C double-bond migration, and lactonization. nih.gov

Furthermore, the auto-condensation of β-ketoacids, which can be prepared from the corresponding β-ketoesters, provides a convergent route to 2,6-disubstituted γ-pyrones. nih.govresearchgate.net This reaction is typically activated by a strong electrophilic species like trifluoromethanesulfonic anhydride (B1165640) (Tf2O), which induces a decarboxylative condensation of the β-ketoacid. nih.govresearchgate.net The stability of the β-ketoacid intermediate can influence the reaction yield, with electron-donating substituents on aromatic rings generally leading to better outcomes. nih.gov

Approaches Utilizing Diketenes and Acetylketenes in Pyranone Formation

Diketenes and their reactive derivatives, acetylketenes, are valuable reagents in the synthesis of pyranones. Acetylketene can be generated in situ by heating 2,2,6-trimethyl-4H-1,3-dioxin-4-one at temperatures above 100°C. researchgate.netresearchgate.net This highly reactive intermediate can then undergo reactions with various substrates to form the pyranone ring.

For instance, the reaction of acetylketene, generated from 2,6-trimethyl-4H-1,3-dioxin-4-one, with terminal alkynes is a key step in a novel synthesis of 2-methyl-pyran-4-one compounds. researchgate.netresearchgate.net This reaction is significantly enhanced by the presence of a catalyst. researchgate.netresearchgate.net

Catalyst-Mediated Synthetic Pathways

Catalysts play a crucial role in modern organic synthesis, enabling efficient and selective formation of complex molecules like pyranones.

Gold(I)-Catalyzed Cyclization Reactions in Pyranone Synthesis

Homogeneous gold catalysis has emerged as a powerful tool for various organic transformations, including the synthesis of pyran and furan (B31954) derivatives. nih.gov Gold(I) catalysts, such as IPrAuCl (1,3-Bis(2,6-diisopropylphenyl-imidazol-2-ylidene)gold(I) chloride), have been successfully employed in the synthesis of 2-methyl-pyran-4-one derivatives. researchgate.netresearchgate.net

In a specific application, the reaction between acetylketene (derived from 2,6-trimethyl-4H-1,3-dioxin-4-one) and terminal alkynes shows significantly improved yields when catalyzed by IPrAuCl, with reports of up to 95% yield. researchgate.netresearchgate.net The proposed mechanism involves the activation of the alkyne by the gold(I) catalyst, facilitating the subsequent cyclization to form the pyranone ring. researchgate.net Gold-catalyzed cascade reactions, which can involve multiple bond-forming events in a single pot, have also been developed for the synthesis of complex fused and spiro-heterocyclic furopyran systems. nih.gov These reactions can proceed through various pathways, including cycloisomerization and cycloaddition sequences. rsc.orgrsc.org

Synthetic Routes to Key Intermediates and Precursors of Acetylated Methylpyranones

The synthesis of acetylated methylpyranones often relies on the availability of key precursors. One of the most important precursors for acetylketene is 2,2,6-trimethyl-4H-1,3-dioxin-4-one. researchgate.netresearchgate.net This compound can be synthesized and subsequently used as a stable source of the highly reactive acetylketene upon thermal decomposition. researchgate.netresearchgate.net

The synthesis of various substituted 3-acylamino-2H-pyran-2-ones serves as a gateway to other complex heterocyclic structures. These pyranones can act as dienes in Diels-Alder reactions with dienophiles like dialkyl acetylenedicarboxylates, leading to the formation of substituted 3-aminophthalates. nih.gov

For the synthesis of γ-pyrones, β-ketoacids are crucial intermediates. These are typically prepared from the corresponding β-ketoesters through saponification with a base like sodium hydroxide (B78521), followed by acidification. nih.govresearchgate.net Although often unstable and prone to decarboxylation, these intermediates can be used directly in subsequent condensation reactions. nih.govresearchgate.net

Chemical Reactivity and Transformations of 3 Acetyl 2 Methylpyran 4 One Derivatives

Electrophilic and Nucleophilic Reactivity Profiles of the Pyranone Nucleus

The reactivity of the 3-acetyl-2-methyl-4H-pyran-4-one ring is governed by the electronic interplay of the ring oxygen, the conjugated double bonds, and the C4-carbonyl group. This creates distinct regions of electrophilicity and nucleophilicity, dictating its behavior in chemical reactions.

Electrophilic Sites: The pyranone ring possesses multiple electrophilic centers susceptible to nucleophilic attack.

C4 Carbonyl Carbon: As part of a classic ketone functional group, the C4 carbon is highly electrophilic and is a primary site for nucleophilic addition.

C2 and C6 Positions: These positions are part of a conjugated system analogous to an α,β-unsaturated ketone (specifically, a vinylogous ester system). They are electron-deficient and serve as sites for Michael-type (1,4- or 1,6-) conjugate addition by soft nucleophiles. Attack at C6 is often kinetically favored due to lesser steric hindrance compared to the substituted C2 position.

Ring Oxygen (O1): The lone pair electrons on the ethereal oxygen can be protonated or coordinate with Lewis acids, which serves to activate the entire pyranone ring system towards nucleophilic attack by further increasing the electrophilicity of the C2, C4, and C6 positions.

Nucleophilic Site:

C3 Position: The C3 carbon exhibits nucleophilic character. This is due to the strong electron-donating effect of the ring oxygen (O1) through the C2=C3 double bond, creating an enol ether-like system. This increased electron density at C3 makes it a site for electrophilic substitution, although this reactivity is often overshadowed by reactions at other positions.

The inherent polarity and distribution of reactive sites are summarized below:

| Ring Position | Electronic Character | Primary Mode of Reactivity |

| O1 | Lewis Basic | Protonation / Lewis Acid Coordination |

| C2 | Electrophilic | Conjugate Addition |

| C3 | Nucleophilic | Electrophilic Substitution |

| C4 | Electrophilic | Nucleophilic Addition |

| C6 | Electrophilic | Conjugate Addition (Michael Acceptor) |

Reactions Involving the Acetyl Functional Group

The C3-acetyl group acts as an independent reactive center, allowing for selective modifications without necessarily disrupting the pyranone ring.

Reduction: The carbonyl of the acetyl group can be selectively reduced in the presence of the less reactive C4-ring carbonyl. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) can convert the acetyl group into a 1-hydroxyethyl group, yielding 3-(1-hydroxyethyl)-2-methylpyran-4-one.

Nucleophilic Addition: The acetyl carbonyl is susceptible to attack by various carbon nucleophiles, such as Grignard reagents or organolithium compounds, to generate tertiary alcohols. This provides a pathway to introduce more complex alkyl or aryl side chains at the C3 position.

Enolate Formation: The methyl protons of the acetyl group are acidic (pKa ≈ 19-20) and can be removed by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, including:

Aldol Condensations: Reaction with aldehydes or ketones to form β-hydroxy ketone adducts. For instance, condensation with benzaldehyde (B42025) under basic conditions can yield a chalcone-like derivative.

Alkylation: Reaction with alkyl halides to extend the side chain.

Haloform Reaction: In the presence of a base and excess halogen (e.g., I₂, Br₂), the acetyl group can undergo the haloform reaction, leading to its cleavage and the formation of a carboxylate at the C3 position, ultimately yielding 2-methyl-4-oxo-4H-pyran-3-carboxylic acid.

Pyran Ring Modifications and Rearrangement Pathways

The pyranone ring is susceptible to cleavage under various conditions, most notably through hydrolysis. This ring-opening is not merely a decomposition pathway but a synthetically useful transformation that unmasks a key intermediate.

Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the pyranone ring undergoes hydrolytic cleavage. The reaction is initiated by nucleophilic attack of a hydroxide ion, typically at the C6 position, followed by elimination and ring-opening. The final product is a polyketide structure, specifically a 1,3,5-triketone. In the case of 3-acetyl-2-methylpyran-4-one, this hydrolysis yields 3-acetylheptane-2,4-dione.

This ring-opened triketone is a crucial, often transient, intermediate. Its multiple electrophilic carbonyl centers are poised for subsequent intramolecular or intermolecular reactions, particularly with binucleophiles, as discussed in the following section. Acid-catalyzed conditions can also promote ring-opening, although the reaction is often more complex. These rearrangements form the basis for converting the pyranone scaffold into other heterocyclic systems.

Condensation Reactions with Nitrogen-Containing Nucleophiles

One of the most significant applications of this compound in synthetic chemistry is its role as a synthon for various nitrogen-containing heterocycles. These transformations typically proceed via a ring-opening/ring-closing cascade mechanism involving the 1,3,5-triketone intermediate.

The reaction of this compound with ammonia (B1221849) or primary amines provides a direct and efficient route to substituted 4-pyridinone derivatives. The mechanism involves an initial Michael-type addition of the amine to the C6 position of the pyranone ring, followed by ring-opening to the triketone intermediate. Subsequent intramolecular condensation between the amine nitrogen and one of the ketone carbonyls, followed by dehydration, leads to the formation of the stable, aromatic pyridin-4-one ring.

Reactant: Ammonia (NH₃)

Product: 3-Acetyl-2,6-dimethylpyridin-4-one

Reactant: Primary Amine (R-NH₂)

Product: 1-Substituted-3-acetyl-2,6-dimethylpyridin-4-one

The versatile 1,3,5-triketone intermediate, formed in situ from the pyranone, is an ideal precursor for five-membered heterocycles when treated with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632).

Pyrazole (B372694) Formation: Reaction with hydrazine (H₂N-NH₂) or its substituted derivatives (R-NH-NH₂) leads to the formation of pyrazoles. The reaction involves the condensation of the two adjacent carbonyl groups of the triketone intermediate (e.g., the C2 and C4 carbonyls) with the two nitrogen atoms of hydrazine, followed by dehydration. This results in a pyrazole ring bearing acetyl and methyl substituents. For example, reaction with hydrazine hydrate (B1144303) yields 5-acetyl-1H-pyrazole-3-yl)ethan-1-one derivatives through a complex condensation, or more commonly, pyrazoles with substituents derived from the pyranone backbone. A typical product is 3-(5-methyl-1H-pyrazol-3-yl)butan-2-one or related isomers depending on which carbonyls react.

Isoxazole (B147169) Formation: Similarly, reaction with hydroxylamine (H₂N-OH) yields isoxazole derivatives. The nitrogen and oxygen atoms of hydroxylamine condense with two carbonyl groups of the triketone intermediate to form the isoxazole ring. The regioselectivity of the cyclization depends on reaction conditions.

The nature of the nitrogen nucleophile dictates the structure of the resulting heterocyclic product. The table below summarizes the key transformations of the this compound scaffold with various common nitrogen-based reagents. The reaction proceeds through the common pathway of pyran ring-opening to a triketone intermediate, followed by cyclocondensation.

| Nitrogen Nucleophile | Reagent Example | Resulting Heterocyclic Core | Typical Product Structure |

|---|---|---|---|

| Ammonia | NH₃ | Pyridin-4-one | 3-Acetyl-2,6-dimethylpyridin-4-one |

| Primary Amine | CH₃CH₂-NH₂ (Ethylamine) | N-Substituted Pyridin-4-one | 1-Ethyl-3-acetyl-2,6-dimethylpyridin-4-one |

| Hydrazine | H₂N-NH₂ | Pyrazole | Pyrazoles with methyl and acetylated side chains |

| Substituted Hydrazine | C₆H₅-NHNH₂ (Phenylhydrazine) | N-Substituted Pyrazole | N-Phenyl pyrazoles with methyl and acetylated side chains |

| Hydroxylamine | H₂N-OH | Isoxazole | Isoxazoles with methyl and acetylated side chains |

The regiochemical outcome of reactions with substituted unsymmetrical nucleophiles, such as methylhydrazine, can lead to isomeric products, and the final product ratio is often influenced by steric factors and reaction conditions (e.g., pH).

Heterocyclic Annulation and Fusion Reactions

The inherent reactivity of the DHA scaffold lends itself to a variety of annulation reactions, where a new ring is constructed onto the existing pyranone core. These reactions often proceed through the reaction of the dicarbonyl moiety or its enol form with various binucleophiles, leading to a rich diversity of fused heterocyclic structures.

The pyranone ring of dehydroacetic acid can be fused with other oxygen-containing heterocycles, such as furan (B31954) or another pyran ring, to generate bicyclic systems.

One notable example is the synthesis of furopyranones . These fused systems can be accessed through several routes. A key intermediate, 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, derived from the bromination of DHA, serves as a versatile precursor. imist.ma Deprotonation of this bromo-derivative can occur at the active methylene (B1212753) of the bromoacetyl group, creating a carbanion that can undergo condensation with aldehydes. Subsequent intramolecular cyclization via the 4-hydroxyl group and the bromo-substituent can lead to the formation of a fused furan ring, yielding functionalized furo[3,2-c]pyran-3,4-diones . imist.maresearchgate.net An alternative pathway involves the O-alkylation of triacetic acid lactone (a deacetylated derivative of DHA) with haloketones, followed by an intramolecular C-C bond formation to yield furopyran-4-ones. imist.maresearchgate.net

Another significant class of fused systems are the pyrano[3,2-c]pyrans . These can be synthesized via a one-pot tandem reaction involving 4-hydroxy-6-methyl-pyran-2-one (triacetic acid lactone) and Baylis-Hillman adduct acetates. The reaction typically proceeds under base catalysis, for instance with triethylamine (B128534) (Et3N), often under solvent-free conditions, to afford novel 3-benzyl-pyrano[3,2-c]pyran-2,5-diones in high yields.

Table 1: Synthesis of Fused Pyrano[3,2-c]pyran-2,5-diones

| Reactant 1 | Reactant 2 (Baylis-Hillman Adduct) | Base/Conditions | Product | Yield (%) |

| 4-hydroxy-6-methyl-pyran-2-one | Acetate of Methyl 2-(hydroxy(phenyl)methyl)acrylate | Et3N / Solvent-free | 3-benzyl-8-methyl-2H,5H-pyrano[3,2-c]pyran-2,5-dione | 70-85% |

| 4-hydroxy-6-methyl-pyran-2-one | Acetate of Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate | Et3N / Solvent-free | 3-(4-chlorobenzyl)-8-methyl-2H,5H-pyrano[3,2-c]pyran-2,5-dione | 70-85% |

The reaction of DHA with reagents containing two nucleophilic centers (dinucleophiles) is a powerful strategy for constructing a wide array of fused and spiro heterocyclic systems. researchgate.net The reaction pathway can either retain the pyranone moiety or involve a ring-opening/recyclization sequence.

Pyrano[4,3-c]pyrazoles: These fused heterocycles are commonly synthesized through the reaction of DHA or its derivatives with various hydrazines. clockss.orgoup.com A typical route involves the initial condensation of a hydrazine with the C3-acetyl group of DHA to form a hydrazone intermediate. imist.maoup.com This intermediate can then undergo intramolecular cyclization. For instance, cyclization of dehydroacetic acid N-substituted hydrazones can furnish 1-substituted 3,6-dimethylpyrano[4,3-c]pyrazol-4(1H)-ones. oup.com Alternatively, using 4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one (derived from DHA) with N-alkylhydrazines provides a regioselective route to the same pyranopyrazolones without significant side reactions. oup.comresearchgate.net

Imidazo[1,2-a]pyrimidines: The reaction of DHA with 2-amino-4,5-dicyanoimidazole in refluxing n-butanol provides a pathway to complex fused systems. arkat-usa.orgresearchgate.net This transformation yields a bis(imidazopyrimidine) derivative, demonstrating the ability of the DHA scaffold to participate in multiple condensation and cyclization steps within a single process. arkat-usa.orgresearchgate.net

Pyrrolo[3,4-c]pyrans: The reaction of DHA with ethyl glycinate (B8599266) in boiling ethanol (B145695) initially forms an ethyl N-α-ethylidine-α-(4-hydroxy-6-methyl-2-oxo-3-pyranyl)glycinate intermediate. clockss.org This product can then undergo further condensation with aromatic amines to yield 1-(N-arylcarbamoyl)-1,4-dihydro-3,6-dimethyl-4-oxopyrano[3,4-c]pyrroles, effectively constructing a fused pyrrole (B145914) ring. clockss.org

Table 2: Synthesis of Fused Heterocyclic Scaffolds from DHA Derivatives

| DHA Derivative | Reagent | Resulting Heterocycle |

| Dehydroacetic Acid (DHA) | Substituted Hydrazines | Pyrano[4,3-c]pyrazoles |

| 4-Chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one | N-Alkylhydrazines | Pyrano[4,3-c]pyrazoles |

| Dehydroacetic Acid (DHA) | 2-Amino-4,5-dicyanoimidazole | Bis(imidazopyrimidine)s |

| Dehydroacetic Acid (DHA) | Ethyl Glycinate / Aromatic Amines | Pyrrolo[3,4-c]pyrans |

| Dehydroacetic Acid (DHA) | o-Phenylenediamine (B120857) | 1,5-Benzodiazepines |

Mechanistic Investigations of Complex Reaction Pathways

The synthesis of diverse heterocyclic systems from dehydroacetic acid often involves complex reaction sequences, and understanding the underlying mechanisms is crucial for controlling product formation. imist.maresearchgate.net The reactivity of DHA is governed by its multiple electrophilic centers (the C2-lactone carbonyl, C4-carbonyl, C6-position, and the C3-acetyl carbonyl) and nucleophilic center (C5-position). imist.ma

A common mechanistic theme in reactions with dinucleophiles is the competition between simple condensation and a more complex ring-opening/recyclization pathway. imist.mabeilstein-journals.org For example, the formation of pyrazolopyrones from DHA and monosubstituted hydrazines illustrates this complexity. imist.ma The reaction initiates with a nucleophilic attack of the hydrazine on the C3-acetyl group to form a hydrazone (56). imist.ma From here, two pathways can diverge. In one path, intramolecular cyclization occurs via attack of the second nitrogen onto the C4-carbonyl, leading to the fused pyrano[4,3-c]pyrazole system. clockss.org In an alternative mechanism, the terminal amino group of the hydrazone attacks the C2-lactone carbonyl, leading to the opening of the pyran ring to form a pyrazolyl diketone intermediate (58). imist.ma This linear intermediate can then undergo a subsequent acid-catalyzed intramolecular cyclization between the pyrazolic hydroxyl group and the acetyl group to form the final pyrano[b]pyrazole product (60). imist.ma

The formation of imidazo[1,2-a]pyrimidines from DHA and 2-amino-4,5-dicyanoimidazole also proceeds via a proposed multi-step mechanism. arkat-usa.org The initial step is the nucleophilic attack of the exocyclic amino group of the imidazole (B134444) onto the C3-acetyl carbonyl of DHA, forming an intermediate [C]. arkat-usa.org This intermediate can then lose a molecule of water to form a new enamine-like intermediate [D], which subsequently cyclizes. This cyclized intermediate [E] is then attacked by a second molecule of the aminoimidazole, ultimately leading to the bis(imidazopyrimidine) product (6) through another intramolecular cyclization. arkat-usa.org

In some reactions, the pyran ring is opened and not reformed. The reaction of DHA with o-phenylenediamine can lead to 1,5-benzodiazepines. researchgate.net Mechanistic studies suggest that the reaction proceeds through a nucleophilic attack of one amino group on the C6 position of the pyran ring, followed by ring opening and subsequent cyclization involving the second amino group and the carbonyls of the resulting linear intermediate. imist.maresearchgate.net These studies, often supported by computational analysis, are essential for rationalizing the formation of observed products and for designing new synthetic routes to novel heterocyclic scaffolds. scispace.com

Advanced Spectroscopic Characterization and Structural Analysis of Acetylated Methylpyranones

Elucidation of Molecular Conformations in Solution and Solid State

The molecular structure of acetylated methylpyranones like Dehydroacetic acid (DHA) is not static; it exists in different conformations and tautomeric forms depending on its physical state (solid or solution) and solvent environment. researchgate.netnih.gov

In the solid state, DHA predominantly adopts the enolic tautomer form, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.net This specific conformation is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group at the C-4 position and the carbonyl oxygen of the C-3 acetyl group. The pyranone ring itself is largely planar, a feature definitively confirmed by X-ray crystallography. This planarity is favored by the extensive system of conjugated double bonds within the ring.

In solution, the situation is more complex. DHA exists as an equilibrium mixture of at least four tautomeric forms. researchgate.net The most stable and predominant form is the same enolic tautomer found in the solid state, primarily because it contains the most extended conjugated system and lacks less stable exocyclic double bonds. researchgate.net The exact position of the equilibrium can be influenced by the polarity of the solvent. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying this tautomeric equilibrium in different solvents. The presence of distinct signals in NMR spectra can indicate the co-existence of multiple forms, while changes in chemical shifts upon solvent alteration can provide insights into the shifting equilibrium. nih.govnih.gov

Applications of Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

One-dimensional (1D) NMR spectroscopy provides initial data on the chemical environment of protons (¹H) and carbons (¹³C), but for a molecule with multiple quaternary carbons and a complex heterocyclic system like DHA, 2D NMR is indispensable for unambiguous structural assignment. researchgate.net Techniques such as COSY, HSQC, and HMBC are routinely applied.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbons. This helps in mapping out the proton-proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals for all protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects correlations between protons and carbons over two or three bonds. This technique is crucial for assigning non-protonated (quaternary) carbons, such as the carbonyl carbons (C-2, C-4) and the substituted ring carbons (C-3, C-6), by observing their long-range couplings to nearby methyl and vinyl protons.

The combined data from these experiments allows for a complete and confident assignment of all ¹H and ¹³C chemical shifts, confirming the connectivity and the specific tautomeric form present in the sample.

| Atom Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Multiplicity (¹H) |

|---|---|---|---|

| C2 | - | 168.89 | - |

| C3 | - | 99.59 | - |

| C4 | - | 180.84 | - |

| C5 | 5.92 | 101.13 | s |

| C6 | - | 160.77 | - |

| 6-CH₃ | 2.27 | 20.36 | s |

| Acetyl-C=O | - | 204.91 | - |

| Acetyl-CH₃ | 2.68 | 29.63 | s |

| 4-OH | 16.71 | - | s (br) |

Mass Spectrometry (MS/MS, LC-MS) for Comprehensive Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a cornerstone technique for the analysis of acetylated methylpyranones. It provides the exact molecular weight, confirms the molecular formula (C₈H₈O₄ for DHA), and offers deep structural insights through the analysis of fragmentation patterns. nih.govtutorchase.com When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of the compound from complex mixtures. helixchrom.comshimadzu.com

Electron Impact (EI) mass spectrometry of DHA typically shows a prominent molecular ion (M⁺•) peak at m/z 168. The fragmentation of this molecular ion is characteristic of its structure, involving cleavages typical for ketones and heterocyclic compounds. libretexts.orglibretexts.org Key fragmentation pathways include:

Alpha-Cleavage: The bond between the carbonyl carbon and an adjacent carbon is broken. A primary fragmentation is the loss of the acetyl group as a methylketene (B14734522) radical or, more commonly, the loss of an acetyl radical (•COCH₃), leading to a significant fragment. The most prominent peak in the spectrum is often at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. wikipedia.org

Ring Cleavage: The pyranone ring can undergo various cleavages. A characteristic fragmentation involves the loss of a CO molecule, which is common for pyrone structures.

McLafferty Rearrangement: While a classic McLafferty rearrangement is not favored due to the lack of an appropriate γ-hydrogen on an alkyl chain, related hydrogen rearrangement processes can occur, contributing to the complex fragmentation pattern. libretexts.org

Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion (e.g., the molecular ion at m/z 168) and subject it to further fragmentation, providing more detailed structural information and confirming the proposed fragmentation pathways.

| m/z | Proposed Fragment Structure/Loss | Relative Intensity (%) |

|---|---|---|

| 168 | [M]⁺• (Molecular Ion) | 100 |

| 153 | [M - CH₃]⁺ | 63.5 |

| 125 | [M - CH₃CO]⁺ | 33 |

| 111 | [M - C₃H₅O]⁺ | 15 |

| 85 | [C₄H₅O₂]⁺ | 80 |

| 69 | [C₄H₅O]⁺ | 29.6 |

| 43 | [CH₃CO]⁺ (Acetyl cation) | 93 |

X-ray Diffraction Analysis of Crystalline Forms and Derived Structures

While NMR and MS provide invaluable data on connectivity and conformation in fluid states, single-crystal X-ray diffraction provides the most definitive and high-resolution picture of the molecular structure in the solid state. wikipedia.orgnih.gov This technique precisely measures the three-dimensional coordinates of every atom in the crystal lattice, yielding unambiguous information on bond lengths, bond angles, and torsional angles.

For acetylated methylpyranones like DHA, X-ray crystallography has been fundamental in:

Confirming the Tautomeric Form: It provides unequivocal evidence that the molecule crystallizes in the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one tautomeric form.

Detailing Molecular Geometry: Analysis of the crystal structure reveals that the pyranone ring is nearly planar. It also confirms the geometry of the substituents, for instance, the planarity of the acetyl group.

Characterizing Intermolecular Forces: The technique elucidates the network of intermolecular interactions that stabilize the crystal lattice. In DHA, this includes not only the strong intramolecular hydrogen bond but also weaker intermolecular forces like van der Waals interactions and potential C-H···O hydrogen bonds that dictate how the molecules pack together in three dimensions.

Biological and Ecological Interactions of Pyranone Derivatives: Mechanistic Insights

Molecular Mechanisms of Biological Activity (excluding clinical human trial data)

Dehydroacetic acid (DHA) exhibits a range of biological activities, including antimicrobial and anticancer properties, which are underpinned by several molecular mechanisms. Its antimicrobial action is attributed to its ability to disrupt the cell membranes of bacteria. The compound has demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

In the context of oncology research, DHA has been observed to induce apoptosis (programmed cell death) in cancer cells. This process is mediated through the activation of specific cellular signaling pathways. For instance, the induction of apoptosis has been confirmed through assays that show the activation of caspase-3, a key enzyme in the apoptotic cascade.

Furthermore, derivatives of DHA have been developed to enhance its inherent bioactivity. Enamine derivatives, for example, have shown improved minimum inhibitory concentrations (MIC) compared to the parent compound. The structural features of DHA, particularly the acetyl group and the C-4 hydroxyl group, are considered critical for its biological functions, primarily through their involvement in hydrogen bonding with molecular targets. The mechanism of action for pyrone-based molecules against Mycobacterium tuberculosis is thought to involve the inhibition of transcription and potential regulation of cell wall permeability. nih.gov

Role as Precursors for Architecturally Diverse Biologically Active Compounds

Dehydroacetic acid is a versatile and valuable precursor in organic synthesis for creating a wide array of architecturally diverse and biologically active heterocyclic compounds. researchgate.netimist.maimist.ma Its reactive nature, with electrophilic sites at the acetyl group and carbon atoms at positions 2, 4, and 6, allows it to serve as a scaffold for novel chemical entities. imist.maimist.ma

The pyran-2-one ring of DHA can undergo rearrangement reactions, particularly ring-opening when exposed to various nucleophilic reagents like amines, hydrazines, and hydroxylamine (B1172632). imist.maimist.ma This reactivity enables the synthesis of numerous other heterocyclic systems, including:

Five-membered rings such as pyrazoles, isoxazoles, and imidazoles. imist.maimist.ma

Six-membered rings like pyridines, pyridazines, and pyrimidines. researchgate.netimist.maimist.ma

Fused heterocyclic systems like quinolines, quinoxalines, and various benzodiazepines. imist.maimist.ma

A practical application of its role as a precursor is in the development of new therapeutic agents. For instance, DHA has been used as a starting material to synthesize a library of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones. nih.gov These derivatives were evaluated for their potential as antituberculosis agents, with some compounds showing promising activity against Mycobacterium tuberculosis H37Rv. nih.gov Additionally, DHA is used to create complex ligands, such as asymmetrical tetradentate Schiff bases, which can coordinate with transition metals to form complexes with their own unique antimicrobial properties. primescholars.commdpi.com

| Precursor Compound | Reagents | Synthesized Compound Class | Potential Biological Activity |

| Dehydroacetic acid (DHA) | Phenylglyoxal | Pyrimidine derivatives | Not specified researchgate.net |

| Dehydroacetic acid (DHA) | Benzaldehyde (B42025) derivatives | 3-Cinnamoyl-pyran-2-ones | Antituberculosis nih.gov |

| Dehydroacetic acid (DHA) | o-Phenylenediamine (B120857), 2-hydroxy-1-naphthaldehyde | Asymmetrical Schiff bases | Antimicrobial (as metal complexes) primescholars.com |

| Dehydroacetic acid (DHA) | Hydrazine (B178648) derivatives | Pyrazole (B372694) derivatives | Pharmacological imist.maimist.ma |

| Dehydroacetic acid (DHA) | 2,2'-(ethylenedioxy)diethylamine | Schiff base | Corrosion inhibition mdpi.com |

Occurrence in Natural Systems and Related Biosynthetic Pathways

Dehydroacetic acid is generally considered a synthetic compound and is not reported to be found in nature. thegoodscentscompany.com Its production is typically achieved through chemical synthesis routes, such as the base-catalyzed condensation of ethyl acetoacetate (B1235776) with methyl vinyl ketone or the reaction of acetylacetone (B45752) with ethyl acetoacetate.

Although DHA itself is synthetic, the pyran-2-one core structure is present in a variety of natural products. nih.gov For example, Maltol (B134687) (3-Hydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring pyranone found in the bark of larch trees and pine needles. wikipedia.org The structural class to which DHA belongs, polyketides, are common metabolites in microorganisms. Some bacteria, including Mycobacterium tuberculosis, are known to synthesize related pyrone molecules, such as 5-methyl-6-alkyl-4-hydroxy-2-pyrones (MAHPs), through polyketide pathways. nih.gov These natural pyrones are believed to be integrated into the bacterial cell wall, where they may play a role in regulating permeability. nih.gov

Molecular Interactions with Specific Biological Targets (excluding safety/adverse effects)

The biological effects of dehydroacetic acid and its derivatives are a consequence of their interactions with specific molecular targets. The antimicrobial activity of DHA is linked to its interaction with and disruption of bacterial cell membranes.

For more complex derivatives, the mode of interaction becomes more specific. Cinnamoyl derivatives of DHA, for instance, exhibit increased lipophilicity which enhances their interaction with microbial cell walls. The planar structure of compounds like 3-cinnamoyl-DHA facilitates intercalation into bacterial DNA, a potent mechanism of antimicrobial action. The core functional groups of DHA are crucial for these interactions; the acetyl group and the C-4 hydroxyl group are vital for forming hydrogen bonds with target sites, and their removal or modification can significantly reduce bioactivity.

In the context of antitubercular activity, pyrones are suggested to inhibit transcription in M. tuberculosis, which may even be effective in strains resistant to other transcription inhibitors like rifampicin. nih.gov Beyond antimicrobial applications, DHA derivatives have been investigated for other roles. Certain derivatives have shown potential as anaphylatoxin receptor antagonists and inhibitors of platelet aggregation. Furthermore, metal complexes of DHA have been reported to exhibit DNA binding capabilities. mdpi.com

| Derivative Class | Molecular Interaction | Biological Target | Resulting Activity |

| Dehydroacetic acid (DHA) | Membrane disruption | Bacterial cell membrane | Antimicrobial |

| 3-Cinnamoyl-DHA | DNA intercalation | Bacterial DNA | Antimicrobial |

| Pyrones | Transcription inhibition | M. tuberculosis transcriptional machinery | Antituberculosis nih.gov |

| DHA derivatives | Receptor antagonism | Anaphylatoxin receptors | Anti-inflammatory (potential) |

| Ruthenium(II/III) complexes of DHA | DNA binding | DNA | Not specified mdpi.com |

Applications As Building Blocks in Advanced Chemical Synthesis

Utilization in the Synthesis of Diverse Heterocyclic Compounds with Defined Architectures

The multifunctional nature of dehydroacetic acid (DHA) makes it an exceptional starting material for the synthesis of a wide variety of heterocyclic systems. The pyran ring is susceptible to opening by various nucleophiles, which is often followed by intramolecular rearrangement and cyclization to yield new heterocyclic structures. researchgate.net This reactivity allows for the construction of five- and six-membered rings, as well as fused heterocyclic systems.

Key transformations include:

Pyridones: The reaction of DHA with ammonia (B1221849) or primary amines is a well-established method for synthesizing pyridone derivatives. The process involves a nucleophilic attack by the amine on the lactone carbonyl group, leading to ring opening, followed by intramolecular cyclization and dehydration to form the corresponding 3-acetyl-4-hydroxy-6-methyl-2-pyridone. researchgate.net

Pyrazoles and Isoxazoles: The reaction of DHA with hydrazines or hydroxylamine (B1172632) hydrochloride provides access to pyrazole (B372694) and isoxazole (B147169) derivatives, respectively. These reactions typically proceed through the reactive β-diketone system within the molecule. researchgate.net For instance, substituted hydrazines react with DHA-derived chalcones to form pyrazolylpyranone derivatives. researchgate.net

Benzimidazoles: Fused heterocyclic systems can also be accessed. The condensation of DHA with o-phenylenediamine (B120857), for example, leads to the formation of 2-methylbenzimidazole (B154957) through a sequence of condensation, intramolecular cyclization, and cleavage of the pyran ring. researchgate.net

The versatility of dehydroacetic acid in heterocyclic synthesis is summarized in the table below, showcasing the reactant and the resulting core structure.

| Reagent | Resulting Heterocyclic System |

| Ammonia / Amines | Pyridone |

| Substituted Hydrazines | Pyrazole |

| Hydroxylamine | Isoxazole |

| o-Phenylenediamine | Benzimidazole |

| 2-Amino-thiazole | Pyridopyrimidine |

| 3-Amino-1,2,4-triazole | Triazolopyrimidine |

This table illustrates the range of heterocyclic compounds that can be synthesized from dehydroacetic acid by reacting it with different nucleophilic reagents. researchgate.net

Role as Platform Chemicals for the Production of Fine Chemical Intermediates

Dehydroacetic acid (DHA) and its derivatives are recognized as important platform chemicals, which are molecules that can be converted into a range of valuable downstream products. researchgate.netresearchgate.net They serve as key starting materials for the production of fine chemical intermediates used in various industries.

A primary example of its role as a platform chemical is its conversion to 4-hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone (TAL). researchgate.netresearchgate.net This deacetylation reaction creates another versatile intermediate. TAL itself can be used in further syntheses; for example, its reaction with ammonium (B1175870) hydroxide (B78521) is an effective method to produce 4-hydroxy-6-methyl-2-pyridone, a valuable heterocyclic compound. researchgate.net

The transformation pathway from DHA to other valuable chemicals highlights its utility as a foundational molecule in a chemical value chain.

| Starting Platform Chemical | Transformation | Intermediate/Product |

| Dehydroacetic Acid (DHA) | Deacetylation | Triacetic Acid Lactone (TAL) |

| Triacetic Acid Lactone (TAL) | Reaction with Ammonium Hydroxide | 4-Hydroxy-6-methyl-2-pyridone |

| Dehydroacetic Acid (DHA) | Reaction with Ammonia | 3-Acetyl-4-hydroxy-6-methyl-2-pyridone |

This table demonstrates the role of Dehydroacetic Acid (DHA) as a platform chemical, showing its conversion into other useful intermediates and products. researchgate.net

Strategies for Complex Molecule Construction Leveraging Pyranone Scaffolds

The pyranone ring system of dehydroacetic acid provides a robust scaffold for the assembly of more complex molecular architectures. researchgate.netresearchgate.net Synthetic strategies often leverage the multiple reactive sites on the DHA molecule to build intricate structures through sequential or multi-component reactions.

One common strategy involves utilizing the active methyl group of the C3-acetyl substituent. This group can undergo condensation reactions, for instance, with aldehydes like furfural, to form α,β-unsaturated ketone structures (chalcones). researchgate.net These chalcone-like intermediates contain a new reactive site—the α,β-unsaturated system—which can then undergo further reactions, such as Michael additions. For example, the addition of hydrazines to these DHA-chalcones leads to the formation of pyrazolylpyranone derivatives, effectively adding a new heterocyclic ring to the original pyranone scaffold. researchgate.net

Another powerful strategy is the rearrangement of the pyran ring itself. The ring-opening/closing mechanism is a cornerstone for building diverse heterocyclic cores. researchgate.netscielo.org.mx Under the influence of different nucleophiles, the pyran ring opens and can re-close in various ways to generate different heterocyclic systems, including pyridones, pyrimidines, and even seven-membered rings like benzodiazepines and benzothiazepines. researchgate.net

These strategies showcase how the dehydroacetic acid scaffold can be methodically elaborated, allowing chemists to construct a wide range of complex molecules with precise control over the final architecture. The ability to build upon the pyranone core makes it a valuable tool in the synthesis of novel compounds. nih.gov

Future Research Directions and Emerging Areas for Pyranone Chemistry

Development of Novel and Sustainable Synthetic Routes to Acetylated Methylpyranones

The synthesis of pyranones, including acetylated methylpyranones like 3-Acetyl-2-methylpyran-4-one, has seen significant advancements, moving towards more efficient and environmentally friendly methods. iosrjournals.org Future research will undoubtedly focus on the development of novel and sustainable synthetic routes that align with the principles of green chemistry. acs.org

Current synthetic strategies often involve condensation reactions. For instance, 3-Acetyl-4-hydroxy-6-methyl-pyran-2-one can be synthesized from 4-hydroxy-6-methyl-pyran-2-one using acetic acid, DCC, and DMAP in toluene. nih.govnih.gov Another common method involves the reaction of diketene (B1670635) with acetic acid. While effective, these methods can sometimes require harsh conditions or produce significant waste.

The drive for sustainability is pushing researchers to explore alternative pathways. mdpi.com This includes the use of renewable feedstocks and biocatalysis. acs.orgmdpi.com For example, triacetic acid lactone, a related 4-hydroxy-2-pyrone, is considered a bioprivileged molecule that can be produced from carbohydrates through biological methods. mdpi.com The development of similar biosynthetic pathways for acetylated methylpyranones would be a significant breakthrough. Furthermore, the use of greener solvents and catalytic systems, such as ruthenium-catalyzed cascade reactions, presents a promising avenue for more atom-economical syntheses. organic-chemistry.org The exploration of solvent-free reaction conditions is another key aspect of developing sustainable synthetic protocols. iosrjournals.org

Table 1: Comparison of Synthetic Methods for Pyranones

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

| Condensation | Ethyl acetoacetate (B1235776), methyl vinyl ketone | Base catalysis, cyclization, oxidation | Well-established | Can involve multiple steps |

| Diketene Reaction | Diketene, acetic acid | Controlled temperature | Efficient | Diketene is highly reactive |

| Biomimetic Synthesis | Tricarbonyl compounds | Cyclization mdpi.com | Based on natural processes | May require specific enzyme systems |

| Metal-Catalyzed Cascade | Acrylic acids, ethyl glyoxylate, p-toluenesulfonamide | Ruthenium catalyst, high temperature organic-chemistry.org | Atom- and step-economical | May require expensive catalysts |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The rich reactivity of the pyranone ring system offers a fertile ground for discovering new chemical transformations. thieme-connect.de The this compound molecule, with its multiple functional groups, is a particularly interesting substrate for exploring novel reactions. researchgate.netresearchgate.net The pyran-2-one ring can undergo a variety of transformations, including electrophilic and nucleophilic reactions, ring contractions, and cycloaddition reactions. thieme-connect.de

Future research will likely focus on uncovering unprecedented reactivity patterns. This could involve exploring the use of novel reagents and catalysts to effect transformations that are currently unknown. For example, the carbanion-induced ring transformation of α-pyranones has already been shown to be a powerful tool for synthesizing fluorescent aromatic systems. rsc.org Further investigation into this and other ring-opening and rearrangement reactions could lead to the development of new synthetic methodologies for a wide range of valuable compounds. researchgate.net

The development of new derivatives through these novel reactions is a key objective. For instance, the condensation of 3-acetyl-4-hydroxy-6-methylpyran-2-one with various aldehydes can yield a diverse library of cinnamoyl pyrones with potential biological activities. nih.gov Similarly, reactions with amines and other nucleophiles can lead to the formation of a wide array of heterocyclic systems. researchgate.net

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry is becoming an increasingly indispensable tool in modern drug discovery and materials science. researchgate.net For pyranone chemistry, advanced computational studies will play a crucial role in the rational design of new molecules and the prediction of their properties. nih.gov

Techniques such as Density Functional Theory (DFT) and molecular docking are already being used to understand the electronic structure, reactivity, and biological interactions of pyranone derivatives. researchgate.netnajah.edu For example, computational studies can help to elucidate the binding modes of pyranone-based inhibitors with their target proteins, providing valuable insights for the design of more potent and selective drugs. nih.gov

Future research in this area will likely involve the use of more sophisticated computational models and algorithms. This could include the development of quantitative structure-activity relationship (QSAR) models to predict the biological activity of new pyranone derivatives based on their molecular structure. uninsubria.it Additionally, computational methods can be employed to predict the physicochemical properties of novel compounds, such as their solubility and bioavailability, which are critical for drug development. frontiersin.org The use of computational tools to predict the outcomes of chemical reactions and to design novel synthetic pathways is also an emerging area of interest. researchgate.net

Table 2: Applications of Computational Studies in Pyranone Chemistry

| Computational Method | Application | Example |

| Molecular Docking | Predicting binding interactions with biological targets | Identifying potential HIV-1 integrase inhibitors nih.gov |

| Density Functional Theory (DFT) | Understanding electronic structure and reactivity | Analyzing intermolecular forces in crystal lattices najah.edu |

| QSAR | Predicting biological activity | Modeling the toxicity of cycloalkyl-pyranones uninsubria.it |

| ADME-T Prediction | Evaluating drug-like properties | Screening for compounds with favorable physicochemical properties frontiersin.org |

Discovery of Novel Derivatized Scaffolds and their Potential Applications

The versatility of the this compound scaffold makes it an excellent starting point for the discovery of novel derivatized structures with a wide range of potential applications. elsevier.comresearchgate.net Researchers are actively exploring the synthesis of new pyranone derivatives and evaluating their biological and material properties. bohrium.comnih.gov

The modification of the pyranone ring can lead to compounds with enhanced or entirely new functionalities. For instance, the introduction of different substituents can modulate the biological activity, leading to the development of new therapeutic agents. researchgate.netmdpi.com The synthesis of pyranone-based hydrazones, for example, has yielded compounds with promising antioxidant activity. aphrc.org

Beyond medicinal applications, pyranone derivatives are also being investigated for their potential in materials science. elsevier.com The unique photophysical and electrochemical properties of some pyranone-based compounds make them suitable for use in organic light-emitting diodes (OLEDs), chemosensors, and as fluorescent probes for cell imaging. rsc.org The development of pyranone-containing polymers is another exciting area of research, with potential applications in organic electronics. researchgate.net Furthermore, the use of pyranones in the synthesis of green plastics and other bio-based materials is a growing field of interest. jst.go.jp

The ongoing exploration of new derivatized scaffolds from this compound and other pyranones is expected to yield a wealth of new compounds with diverse and valuable applications in the years to come.

Q & A

Q. Key Factors Affecting Yield/Purity :

- Base selection : Strong bases (e.g., KOH) improve cyclization efficiency but may increase byproduct formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

- Post-synthesis purification : Crystallization (ethanol/water mixtures) or vacuum distillation is critical for ≥95% purity .

Table 1 : Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate route | NaOH, methyl vinyl ketone | 68–72 | 92–95 | |

| Acetylacetone route | KOH, ethyl acetoacetate | 60–65 | 88–90 |

How can cyclization steps in this compound synthesis be optimized to minimize byproducts?

Advanced Research Question

Cyclization efficiency depends on protonation dynamics and transition-state stabilization . To optimize:

- Acid catalysis : Use mild acids (e.g., acetic acid) instead of H₂SO₄ to reduce dehydration side products .

- Microwave-assisted synthesis : Reduces reaction time (from 6 hrs to 45 mins) and improves regioselectivity .

- In situ monitoring : FTIR or HPLC tracking of intermediate enol forms ensures timely quenching to prevent over-oxidation .

Q. Critical Consideration :

- Byproduct identification : LC-MS analysis of reaction mixtures reveals competing pathways (e.g., keto-enol tautomerization leading to dimerization) .

What methodological strategies are recommended for evaluating the biological activity of this compound derivatives?

Advanced Research Question

For antimicrobial/anticancer studies:

- Dose-response assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) with concentrations ranging 10–200 µg/mL .

- Mechanistic studies :

- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species in cancer cell lines (e.g., MCF-7) .

- Apoptosis assays : Annexin V/PI staining coupled with flow cytometry to differentiate necrotic vs. apoptotic pathways .

Q. Data Interpretation :

- Structural analogs lacking the 3-acetyl group show reduced bioactivity, confirming its role in target binding .

How should researchers resolve discrepancies in NMR/IR spectral data during pyranone characterization?

Advanced Research Question

Common discrepancies arise from tautomeric equilibria or solvent effects :

- Dynamic NMR : Low-temperature (<−40°C) ¹H NMR in CDCl₃ stabilizes enol-keto tautomers for accurate integration .

- IR carbonyl bands : Compare experimental peaks (1660–1700 cm⁻¹) with computed DFT spectra (B3LYP/6-31G* level) to confirm acetyl group positioning .

Q. Case Study :

- A 2020 study resolved conflicting ¹³C NMR signals (C-4 vs. C-6) via 2D HSQC correlations, confirming assignments .

What crystallographic techniques are critical for determining the molecular conformation of this compound derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Q. Key Findings :

- The 6-methyl group induces a boat conformation in the pyranone ring, altering π-π stacking interactions in solid-state structures .

How can researchers address contradictions in reported biological activity data across structural analogs?

Advanced Research Question

Contradictions often stem from substituent effects or assay variability :

- SAR (Structure-Activity Relationship) meta-analysis : Compare logP values and H-bond donor/acceptor counts of analogs to identify pharmacophore requirements .

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to reduce inter-lab variability .

Q. Example :

- This compound shows 4× higher antifungal activity than its 6-desmethyl analog due to enhanced membrane permeability .

Notes

- Data Sources : PubChem, HMDB, and peer-reviewed journals (e.g., Acta Crystallographica) were prioritized for reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.